2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate
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Overview
Description
2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate is a chemical compound characterized by the presence of bromine, methoxy, and oxo functional groups attached to a hexa-2,4-dienoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate typically involves the bromination of 6-methoxy-6-oxohexa-2,4-dienoate. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the 2 and 3 positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less oxidized products.
Oxidation Reactions: Further oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions, reducing agents like sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reduction reactions can produce less oxidized forms of the compound .
Scientific Research Applications
2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile, participating in various chemical reactions that lead to the formation of new bonds and structures .
Comparison with Similar Compounds
Similar Compounds
4-Carboxy-2-hydroxy-6-methoxy-6-oxohexa-2,4-dienoate: Similar structure but with a carboxy group instead of bromine atoms.
(2Z,4E)-2-hydroxy-6-oxohexa-2,4-dienoate: Lacks the bromine and methoxy groups but shares the hexa-2,4-dienoate backbone.
(2Z,4E)-2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate: Contains a methyl group instead of bromine atoms.
Uniqueness
The combination of bromine and methoxy groups provides distinct properties that differentiate it from other similar compounds .
Properties
CAS No. |
82120-46-5 |
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Molecular Formula |
C7H5Br2O4- |
Molecular Weight |
312.92 g/mol |
IUPAC Name |
2,3-dibromo-6-methoxy-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C7H6Br2O4/c1-13-5(10)3-2-4(8)6(9)7(11)12/h2-3H,1H3,(H,11,12)/p-1 |
InChI Key |
SXRNSJBWHMHDIF-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C=CC(=C(C(=O)[O-])Br)Br |
Origin of Product |
United States |
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